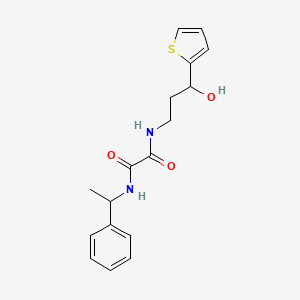

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide

Description

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide is a bisubstituted oxalamide derivative characterized by two distinct substituents: a 3-hydroxy-3-(thiophen-2-yl)propyl group at the N1 position and a 1-phenylethyl group at the N2 position. The 1-phenylethyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability . While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12(13-6-3-2-4-7-13)19-17(22)16(21)18-10-9-14(20)15-8-5-11-23-15/h2-8,11-12,14,20H,9-10H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKAMMIHGMWQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent to form the 3-hydroxy-3-(thiophen-2-yl)propyl intermediate.

Synthesis of the Phenylethyl Amine: Separately, 1-phenylethylamine is prepared through the reduction of acetophenone using a reducing agent like sodium borohydride.

Coupling Reaction: The final step involves the coupling of the hydroxypropyl intermediate with the phenylethylamine in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-oxo-3-(thiophen-2-yl)propyl derivatives.

Reduction: Formation of N1-(3-amino-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology

This compound may exhibit biological activity due to its structural similarity to bioactive molecules. It could be explored for potential pharmacological properties such as anti-inflammatory or antimicrobial effects.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of the thiophene ring and oxalamide moiety suggests possible interactions with biological targets.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with analogous oxalamides described in the evidence, focusing on substituent effects, physicochemical properties, and functional implications.

Table 1: Substituent Variations and Key Properties of Oxalamide Derivatives

Key Structural and Functional Insights

Substituent Electronic Effects

- The thiophene group in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to purely phenyl-substituted analogs like compound 117 . Thiophene’s lower electron density compared to benzene could also reduce metabolic oxidation rates.

- In contrast, adamantyl (e.g., compound 6) and trifluoromethylphenyl (e.g., ) substituents provide steric bulk and electron-withdrawing effects, respectively, which are critical for binding affinity in enzyme inhibition studies .

Hydrogen-Bonding and Solubility

- The 3-hydroxypropyl chain in the target compound contrasts with the 2-hydroxypropyl group in compound . The additional carbon in the hydroxypropyl chain may slightly reduce polarity but maintain solubility via hydroxyl interactions.

- Compounds lacking hydroxyl groups (e.g., adamantyl derivatives ) exhibit lower aqueous solubility, emphasizing the role of hydroxylation in pharmacokinetic optimization.

Synthetic Yields and Purification

- The target compound’s synthesis would likely follow methods similar to those for compound 117 (51% yield via flash chromatography) or adamantyl derivatives (>90% purity via silica gel chromatography) . Thiophene-containing precursors may require specialized coupling reagents to avoid sulfur degradation.

Biological and Material Applications Adamantyl-substituted oxalamides (e.g., ) are explored for their rigid, thermally stable frameworks in polymer science. The target compound’s thiophene moiety could similarly contribute to conductive materials.

Biological Activity

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological interactions, and research findings regarding its pharmacological properties.

Chemical Structure and Properties

The chemical structure of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide includes a thiophene ring and an oxalamide linkage, which are significant for its biological activity. The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O3S |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 1421517-17-0 |

The presence of the thiophene ring is believed to enhance interactions with biological targets through π-π stacking, while the oxalamide functionality may facilitate hydrogen bonding with biomolecules .

Pharmacological Properties

Preliminary studies indicate that N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide exhibits notable anti-inflammatory and anticancer activities. The mechanisms underlying these effects are still being elucidated, but initial findings suggest that the compound may interact with various biological receptors or enzymes due to its structural characteristics.

Key Findings:

- Anti-inflammatory Activity: The compound has shown potential in reducing inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.

- Anticancer Activity: In cellular assays, N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Interaction Studies

The interactions of this compound with biological systems have been explored through various studies. For instance, docking studies have suggested favorable binding affinities to certain enzymes involved in inflammatory pathways and cancer progression. The thiophene moiety enhances these interactions by participating in π-stacking and hydrophobic interactions.

Case Studies

Several case studies have been conducted to evaluate the biological activity of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide:

-

In vitro Anti-inflammatory Study:

- Objective: To assess the effect on cytokine production.

- Method: Human peripheral blood mononuclear cells (PBMCs) were treated with the compound.

- Results: Significant reduction in TNF-alpha and IL-6 levels was observed, indicating anti-inflammatory properties.

-

Cytotoxicity Assay:

- Objective: To evaluate anticancer potential against breast cancer cell lines.

- Method: MTT assay was performed on MCF7 cells.

- Results: IC50 values indicated potent cytotoxic effects at low micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.